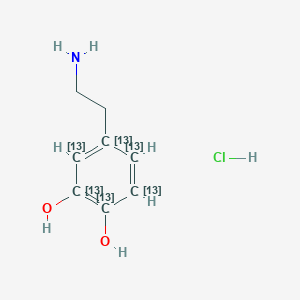

2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl

Description

2-(3,4-Dihydroxyphenyl-13C6)ethylamine hydrochloride (CAS [335080-94-9]) is a stable isotope-labeled derivative of dopamine hydrochloride (CAS [62-31-7]), where six carbon atoms in the phenyl ring are replaced with carbon-13 (13C6). This labeling enhances its utility as an internal standard in mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification and metabolic pathway tracking in pharmacokinetic or neurotransmitter research . Its molecular weight is 195.70 g/mol, reflecting the isotopic enrichment .

Properties

IUPAC Name |

4-(2-aminoethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i1+1,2+1,5+1,6+1,7+1,8+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-HHULZBBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-(3,4-Dihydroxyphenyl-13C6)ethylamine hydrochloride, commonly known as Dopamine-13C6 , is a stable isotope-labeled form of dopamine, a crucial neurotransmitter in the brain. This compound has garnered attention in various fields of research due to its biological activity and potential applications in pharmacology and neuroscience.

- Molecular Formula : C8H12ClNO2

- Molar Mass : 195.69 g/mol

- CAS Number : 335080-94-9

- Structural Formula :

Dopamine functions primarily by binding to dopamine receptors (D1 to D5), which are G-protein coupled receptors. The interaction with these receptors leads to various intracellular signaling pathways that regulate numerous physiological processes, including mood, reward, and motor control. The presence of hydroxyl groups in the structure enhances its affinity for these receptors, influencing its biological activity.

Biological Activity

The biological activity of 2-(3,4-Dihydroxyphenyl-13C6)ethylamine HCl has been studied in various contexts:

- Neurotransmission : Dopamine is integral to the dopaminergic system, affecting mood regulation and reward pathways. Studies have shown that alterations in dopamine levels can lead to conditions such as depression and schizophrenia.

- Pharmacological Applications : The compound is used in research related to Parkinson's disease and other neurological disorders where dopamine signaling is disrupted. It serves as a reference standard in analytical chemistry for quantifying dopamine levels in biological samples.

Case Studies

-

Parkinson’s Disease Research :

A study investigated the effects of dopamine on motor function in animal models of Parkinson's disease. Administration of 2-(3,4-Dihydroxyphenyl-13C6)ethylamine HCl resulted in significant improvements in motor coordination and reduced symptoms associated with dopaminergic deficits. -

Mood Regulation :

Another study explored the impact of dopamine on mood-related behaviors in rodents. Increased levels of this compound were associated with enhanced mood and reduced anxiety-like behaviors, suggesting its potential role as an antidepressant .

Comparative Studies

A comparison between 2-(3,4-Dihydroxyphenyl-13C6)ethylamine HCl and other neurotransmitters revealed its unique efficacy in modulating dopaminergic pathways without significant side effects observed with other compounds like serotonin or norepinephrine .

| Compound | Target Receptor | Primary Effects |

|---|---|---|

| 2-(3,4-Dihydroxyphenyl-13C6)ethylamine HCl | D1-D5 | Mood enhancement, motor control |

| Serotonin | 5-HT receptors | Mood regulation, anxiety reduction |

| Norepinephrine | α & β adrenergic | Alertness increase, anxiety potential |

Scientific Research Applications

Metabolic Research

Stable Isotope Tracing

The primary application of 2-(3,4-Dihydroxyphenyl-13C6)ethylamine hydrochloride lies in metabolic research. It serves as a tracer in metabolic studies to investigate the pathways of dopamine synthesis and metabolism in biological systems. The use of stable isotopes allows researchers to track the distribution and metabolism of dopamine without introducing radioactive materials into the system.

Case Study: Dopamine Metabolism

A study utilized 2-(3,4-Dihydroxyphenyl-13C6)ethylamine hydrochloride to trace the metabolic pathways of dopamine in rat models. Researchers injected the compound and analyzed urine samples to identify metabolites. The results indicated distinct metabolic routes influenced by various physiological conditions, highlighting the compound's utility in understanding neurotransmitter dynamics .

Pharmacological Studies

Drug Development and Efficacy Testing

In pharmacology, this compound is instrumental in evaluating the efficacy of drugs targeting dopaminergic pathways. By incorporating the stable isotope-labeled dopamine into drug formulations, researchers can assess how drugs alter dopamine levels in vivo.

Case Study: Antidepressant Effects

A clinical trial investigated the effects of a new antidepressant on dopamine levels using 2-(3,4-Dihydroxyphenyl-13C6)ethylamine hydrochloride as a marker. The study measured changes in dopamine concentrations before and after treatment, demonstrating that the antidepressant significantly increased dopamine levels in subjects with major depressive disorder .

Neurobiological Research

Understanding Neurotransmitter Function

The compound is also used to study the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia. By tracing its dynamics within neural circuits, researchers gain insights into how alterations in dopamine signaling contribute to these conditions.

Case Study: Parkinson's Disease

In a neurobiological study focusing on Parkinson's disease models, researchers administered 2-(3,4-Dihydroxyphenyl-13C6)ethylamine hydrochloride to monitor changes in dopamine receptor activity. The findings revealed that specific receptor subtypes were downregulated in response to dopaminergic neuron degeneration, providing critical insights into potential therapeutic targets .

Analytical Chemistry

Quantitative Analysis Techniques

In analytical chemistry, this compound is utilized for developing quantitative methods for measuring dopamine levels in biological samples. Techniques such as mass spectrometry benefit from the unique mass signature provided by the stable isotope-labeled compound.

| Technique | Application | Outcome |

|---|---|---|

| Mass Spectrometry | Quantification of dopamine in plasma | High sensitivity and specificity achieved |

| Liquid Chromatography | Separation and analysis of dopamine metabolites | Enhanced resolution of complex biological matrices |

Comparison with Similar Compounds

Isotopologues of Dopamine Hydrochloride

The compound is part of a family of isotopically labeled dopamine derivatives. Key comparisons include:

Key Findings :

- Positional Isotopic Effects : The phenyl-13C6 variant provides insights into catechol ring metabolism, while ethyl-13C or deuterated analogs track amine-group interactions .

- Analytical Sensitivity : The 13C6-labeled compound minimizes matrix interference in LC-MS due to distinct mass shifts, unlike deuterated analogs, which may exhibit chromatographic co-elution .

- Cost and Availability: 13C6-labeled dopamine HCl is significantly more expensive (e.g., $425/0.05 g) compared to non-labeled dopamine HCl due to isotopic enrichment costs .

Structurally Related Catecholamines and Analogs

Key Findings :

- Functional Specificity: Unlike 2-(3,4-Dihydroxyphenyl-13C6)ethylamine HCl, BD 1008 and (+)-3-PPP target non-dopaminergic pathways, limiting direct comparability in neurotransmitter studies .

- Stability : The 13C6-labeled compound exhibits identical chemical stability to unlabeled dopamine HCl, whereas halogenated analogs (e.g., BD 1008) may show altered reactivity .

Preparation Methods

Starting Materials and Labeling

The ^13C6 labeling is introduced by using ring-^13C6-enriched benzene derivatives or phenolic precursors. Commercial suppliers such as Eurisotop provide dopamine hydrochloride labeled on the ring carbons with 99% ^13C enrichment, indicating the availability of high-purity labeled starting materials or intermediates for synthesis.

Protection of Catechol Hydroxyl Groups

To prevent unwanted side reactions during the synthesis, the 3,4-dihydroxy groups on the aromatic ring are typically protected by methylation, forming 3,4-dimethoxy derivatives. This step is crucial before further functionalization of the side chain.

Formation of the Side Chain

The ethylamine side chain is introduced through a series of reactions involving:

- Conversion of the aromatic aldehyde or acid derivatives to intermediates such as cinnamic acids or hydrocinnamic acids.

- Reduction or hydrogenation steps to saturate the side chain.

- Conversion of acid intermediates to acid chlorides using reagents like thionyl chloride.

- Subsequent reaction with amines (such as isopropylamine or ammonia) to form amides.

- Reduction or rearrangement of amides to primary amines.

This sequence is exemplified in the synthesis of dopamine hydrochloride from vanillin, where the pathway includes acetylation, hydrolysis, methylation, hydrogenation, acid chloride formation, amide synthesis, and final conversion to the amine hydrochloride salt.

Deprotection and Final Salt Formation

After the ethylamine side chain is installed, the methoxy protecting groups are removed to regenerate the catechol hydroxyls. This is often done by demethylation using reagents such as hydrobromic acid or other acidic conditions. The final step involves formation of the hydrochloride salt by treatment with hydrochloric acid, yielding 2-(3,4-dihydroxyphenyl-^13C_6)ethylamine hydrochloride as a stable crystalline solid.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | ^13C_6-labeled aromatic precursor | Ring-^13C_6 substituted phenol or vanillin derivative | Starting material with isotope label |

| 2 | Methylation (e.g., methyl iodide, base) | 3,4-Dimethoxy aromatic compound | Protects catechol hydroxyls |

| 3 | Oxidation/hydrolysis | Corresponding cinnamic or hydrocinnamic acid | Prepares side chain precursor |

| 4 | Thionyl chloride, reflux | Acid chloride | Activates acid for amide formation |

| 5 | Amine (e.g., isopropylamine), dry solvent | Amide intermediate | Forms amide bond |

| 6 | Reduction (e.g., borane-THF, aluminium hydride) | Ethylamine derivative | Converts amide to amine |

| 7 | Demethylation (acidic conditions) | 2-(3,4-Dihydroxyphenyl-^13C_6)ethylamine | Restores catechol hydroxyls |

| 8 | Treatment with HCl | Hydrochloride salt | Final stable salt form |

Q & A

Basic Research Questions

Q. What is the significance of the ¹³C₆ isotopic labeling in 2-(3,4-Dihydroxyphenyl-13C6)ethylamine HCl, and how does it differ from the non-labeled counterpart?

- Methodological Answer : The ¹³C₆ label replaces six carbon atoms in the phenyl ring with stable carbon-13 isotopes, enabling precise tracking of the compound in metabolic or pharmacokinetic studies. Unlike non-labeled dopamine HCl (CAS 62-31-7), the labeled variant (CAS 335080-94-9) allows researchers to distinguish endogenous vs. exogenous dopamine using techniques like liquid chromatography-mass spectrometry (LC-MS) . The molecular weight difference (195.70 vs. 189.64 g/mol for the non-labeled form) facilitates accurate quantification in tracer experiments .

Q. What analytical techniques are recommended for verifying the isotopic purity of 2-(3,4-Dihydroxyphenyl-13C6)ethylamine HCl?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming isotopic enrichment (≥99 atom% ¹³C₆) by comparing observed vs. theoretical molecular ion peaks (e.g., m/z 195.076 for [M+H]⁺). Nuclear magnetic resonance (¹³C-NMR) can further validate isotopic positioning in the phenyl ring. Always include non-labeled controls to rule out contamination .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight, light-protected containers at –20°C to prevent degradation of the catechol moiety. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Stability data for the non-labeled analog indicate no reactivity under standard lab conditions, but the labeled form may require additional validation .

Advanced Research Questions

Q. How can this ¹³C₆-labeled compound be integrated into metabolic flux analysis (MFA) studies of dopaminergic pathways?

- Methodological Answer : Use pulse-chase experiments with labeled dopamine to trace incorporation into metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) or homovanillic acid (HVA). LC-MS/MS with selected reaction monitoring (SRM) can quantify isotopic enrichment in biological matrices. Normalize data to account for natural ¹³C abundance and validate with kinetic modeling software (e.g., INCA) .

Q. What experimental controls are essential when using this compound in receptor binding assays to avoid isotopic interference?

- Methodological Answer : Include (1) non-labeled dopamine HCl to assess baseline receptor affinity and (2) a structurally analogous ¹³C-labeled inert compound to control for isotopic effects on binding kinetics. Radioligand displacement assays (e.g., using [³H]spiperone) should confirm that the ¹³C₆ label does not alter D1/D2 receptor interactions .

Q. How can researchers resolve discrepancies in pharmacokinetic data caused by isotopic dilution effects?

- Methodological Answer : Discrepancies may arise from unaccounted endogenous dopamine pools diluting the labeled tracer. To mitigate, pre-treat models with α-methyl-p-tyrosine (AMPT) to inhibit endogenous synthesis. Use compartmental modeling to adjust for isotopic dilution and validate with parallel experiments using deuterated analogs (e.g., dopamine-d₃) .

Q. What safety protocols are critical when handling this compound in in vivo studies?

- Methodological Answer : Follow GHS 1.1 guidelines for non-labeled dopamine HCl, including PPE (nitrile gloves, goggles) and localized ventilation to minimize dust inhalation. Decontaminate surfaces with 70% ethanol to prevent cross-contamination in isotope-ratio mass spectrometry workflows. Avoid storing near food or beverages .

Data Interpretation & Troubleshooting

Q. How should researchers address unexpected low isotopic enrichment in tissue samples?

- Methodological Answer : Potential causes include (1) metabolic degradation of the label or (2) poor compound solubility. Verify solubility in PBS (pH 7.4) with sonication and filter sterilization. If degradation is suspected, analyze samples for ¹³C₆-free metabolites via HRMS and adjust dosing regimens to maximize bioavailability .

Q. What are the implications of observed isotopic effects on the compound’s redox behavior in electrochemical studies?

- Methodological Answer : The ¹³C label may slightly alter redox potentials due to kinetic isotope effects. Calibrate cyclic voltammetry setups with both labeled and non-labeled standards. Report potentials relative to a Ag/AgCl reference electrode and statistically compare shifts (e.g., <10 mV variance is typically negligible) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.